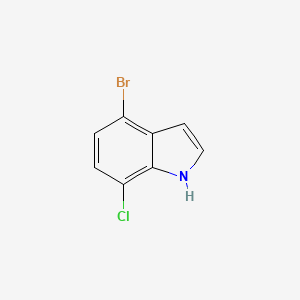

4-Bromo-7-chloro-1H-indole

Description

BenchChem offers high-quality 4-Bromo-7-chloro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-7-chloro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBUZRXDYLQKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694562 | |

| Record name | 4-Bromo-7-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126811-30-1 | |

| Record name | 4-Bromo-7-chloro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126811-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromo-7-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 4-Bromo-7-chloro-1H-indole. Due to its classification as a halogenated indole, this molecule is of significant interest to researchers in medicinal chemistry and drug discovery. The indole scaffold is a core component in numerous biologically active compounds, and halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This document collates available data on the physical characteristics of 4-Bromo-7-chloro-1H-indole and outlines standard experimental protocols for their determination.

Core Physical and Chemical Data

The following table summarizes the key physical and chemical properties of 4-Bromo-7-chloro-1H-indole. It is important to note that while some data is readily available from chemical suppliers, experimentally determined values for properties such as melting point and solubility are not widely published in the reviewed literature. The boiling point and density are predicted values and should be treated as estimates.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrClN | [3] |

| Molecular Weight | 230.49 g/mol | [3] |

| Physical Form | Solid | |

| Boiling Point | 345.818 °C at 760 mmHg (Predicted) | [4] |

| Melting Point | Data not available | N/A |

| Density | 1.773 g/cm³ (Predicted) | [4] |

| Solubility | Data not available | N/A |

| CAS Number | 126811-30-1 | [3] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for 4-Bromo-7-chloro-1H-indole are not detailed in the available literature, standard methodologies for organic compounds can be applied.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Capillary Method:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.[5]

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[6]

-

The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.[6]

Boiling Point Determination

For a solid compound, the boiling point is determined at a pressure at which the substance is liquid. The following is a common method for determining the boiling point of a small sample of an organic liquid, which would be applicable if the compound were melted or dissolved in a high-boiling solvent.

Thiele Tube Method:

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[7]

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7][8]

Solubility Determination

Understanding a compound's solubility is critical for its application in various experimental and formulation settings. A systematic approach is often employed to characterize solubility in a range of solvents.[9]

General Procedure:

-

A small, measured amount of the solid compound (e.g., 10 mg) is added to a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[10]

-

The mixture is agitated vigorously for a set period.

-

The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, it is considered soluble. If any solid remains, it is considered insoluble or partially soluble.[10]

-

This procedure is repeated with a variety of solvents of differing polarities, such as water, ethanol, acetone, dichloromethane, and hexane, as well as aqueous acidic and basic solutions (e.g., 5% HCl and 5% NaOH) to assess the presence of basic or acidic functional groups.[11]

Biological Context and Potential Signaling Pathway Involvement

Halogenated indoles are a significant class of compounds in medicinal chemistry, with many derivatives exhibiting potent biological activities.[2] The presence of halogen atoms can enhance a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets.[1]

Notably, indole derivatives are widely recognized as privileged scaffolds for the development of kinase inhibitors .[12][13][14] Kinases are a large family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[15] By inhibiting specific kinases, the aberrant signaling that drives disease progression can be disrupted.

While the specific biological targets of 4-Bromo-7-chloro-1H-indole are not yet reported, its structure suggests potential activity as a kinase inhibitor. The following diagram illustrates a generic kinase signaling pathway that is a common target for indole-based inhibitors.

Caption: A representative kinase signaling pathway often targeted by indole-based inhibitors.

This diagram illustrates how an external signal (a growth factor) can trigger a cascade of intracellular phosphorylation events, ultimately leading to a cellular response such as proliferation. An indole-based kinase inhibitor could potentially block this pathway at various points, for example, by inhibiting the RAF kinase, thereby preventing the downstream signaling that contributes to uncontrolled cell growth. The development of compounds like 4-Bromo-7-chloro-1H-indole is driven by the search for potent and selective inhibitors of such pathways for therapeutic benefit.

References

- 1. mdpi.com [mdpi.com]

- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. researchgate.net [researchgate.net]

- 13. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Bromo-7-chloro-1H-indole: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-7-chloro-1H-indole is a halogenated indole derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in medicinal chemistry, particularly in the development of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the discovery of novel kinase inhibitors and other potential drug candidates.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1] Halogenation of the indole ring at specific positions can significantly influence the molecule's physicochemical properties and biological activity. 4-Bromo-7-chloro-1H-indole, with its distinct bromine and chlorine substituents on the benzene portion of the indole ring, offers multiple points for chemical modification, making it a versatile precursor for creating diverse chemical libraries for drug screening. This compound is particularly noted for its utility in synthesizing targeted therapies, including kinase inhibitors for cancer treatment.[2][3]

Physicochemical Properties and Structure

The structural and physical properties of 4-Bromo-7-chloro-1H-indole are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 126811-30-1 | |

| Molecular Formula | C₈H₅BrClN | |

| Molecular Weight | 230.49 g/mol | [4] |

| IUPAC Name | 4-bromo-7-chloro-1H-indole | |

| Physical Form | Solid | |

| Storage | Sealed in a dry environment at room temperature. | |

| Purity | Typically >97% |

Structure:

Caption: Chemical structure of 4-Bromo-7-chloro-1H-indole.

Spectroscopic Data (Predicted)

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring. The electron-withdrawing effects of the bromine and chlorine atoms will cause downfield shifts for the adjacent protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 (N-H) | > 8.0 | broad singlet |

| H2 | ~7.3 | doublet of doublets |

| H3 | ~6.6 | doublet of doublets |

| H5 | ~7.2 | doublet |

| H6 | ~7.0 | doublet |

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbons bearing the halogen atoms (C4 and C7) will be significantly influenced.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~125 |

| C3 | ~102 |

| C3a | ~128 |

| C4 | ~115 (C-Br) |

| C5 | ~123 |

| C6 | ~121 |

| C7 | ~130 (C-Cl) |

| C7a | ~135 |

3.3. IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3300 | Medium, broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to strong |

| C-Br stretch | 680 - 515 | Medium to strong |

| C-Cl stretch | 850 - 550 | Medium to strong |

Synthesis

A detailed experimental protocol for the synthesis of 4-Bromo-7-chloro-1H-indole is not explicitly detailed in readily available literature. However, a general and widely used method for indole synthesis is the Fischer indole synthesis.[5][6] A plausible synthetic route starting from a commercially available substituted aniline is outlined below.

4.1. Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and an aldehyde or ketone.

Caption: Proposed workflow for the synthesis of 4-Bromo-7-chloro-1H-indole.

4.2. Detailed Experimental Protocol (Hypothetical)

This protocol is a general representation and would require optimization for specific laboratory conditions.

Step 1: Synthesis of 2-Bromo-5-chlorophenylhydrazine

-

Dissolve 2-bromo-5-chloroaniline in a suitable acidic solution (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

-

Slowly add the diazonium salt solution to the SnCl₂ solution with vigorous stirring.

-

The resulting precipitate of 2-bromo-5-chlorophenylhydrazine hydrochloride is filtered, washed, and can be used directly or after neutralization.

Step 2: Synthesis of 4-Bromo-7-chloro-1H-indole

-

React the 2-bromo-5-chlorophenylhydrazine with a suitable carbonyl compound, such as glyoxal or a protected acetaldehyde derivative, in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.

-

Add an acid catalyst (e.g., zinc chloride, sulfuric acid, or polyphosphoric acid) to the hydrazone mixture.

-

Heat the reaction mixture to induce cyclization. The reaction temperature and time will depend on the chosen catalyst and solvent.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-7-chloro-1H-indole.

Applications in Drug Discovery

4-Bromo-7-chloro-1H-indole is a valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the field of oncology. The bromine atom at the 4-position and the chlorine atom at the 7-position provide handles for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

5.1. Kinase Inhibitors

The indole and azaindole scaffolds are known to be effective hinge-binding motifs for many protein kinases.[3][7] Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.[1] 4-Bromo-7-chloro-1H-indole can serve as a core structure for the development of inhibitors for various kinases, such as those involved in cell proliferation and survival pathways.

Caption: Logical workflow for developing kinase inhibitors from 4-Bromo-7-chloro-1H-indole.

5.2. Anticancer Agents

Indole derivatives have shown a wide range of anticancer activities through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of cell signaling pathways.[8] The unique electronic properties conferred by the bromo and chloro substituents in 4-Bromo-7-chloro-1H-indole can be exploited to design novel anticancer agents with improved potency and selectivity.[9]

Safety and Handling

4-Bromo-7-chloro-1H-indole is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Bromo-7-chloro-1H-indole is a strategically important intermediate for researchers and scientists in the field of drug discovery. Its versatile chemical nature allows for the synthesis of a wide range of novel compounds with potential therapeutic applications, particularly as kinase inhibitors for the treatment of cancer. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in the design and execution of future research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-bromo-7-chloro-1H-indole | RUO | Building Block [benchchem.com]

- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]

- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-7-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic route to 4-Bromo-7-chloro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery.[1] The described multi-step synthesis begins with the commercially available starting material, 2-bromo-5-chloroaniline, and proceeds through a classical Fischer indole synthesis pathway. This document details the experimental protocols, summarizes quantitative data, and provides visual representations of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of 4-Bromo-7-chloro-1H-indole is proposed via a four-step sequence, leveraging well-established organic reactions. The overall strategy is outlined below:

-

Diazotization and Reduction: Conversion of the starting material, 2-bromo-5-chloroaniline, to its corresponding phenylhydrazine derivative.

-

Hydrazone Formation: Condensation of the synthesized (2-bromo-5-chlorophenyl)hydrazine with ethyl pyruvate to form the key hydrazone intermediate.

-

Fischer Indole Cyclization: Acid-catalyzed intramolecular cyclization of the hydrazone to construct the indole ring system, yielding ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate.

-

Hydrolysis and Decarboxylation: Saponification of the ethyl ester followed by decarboxylation to afford the final target molecule, 4-Bromo-7-chloro-1H-indole.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. Safety precautions should be observed, and all reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of (2-Bromo-5-chlorophenyl)hydrazine

This procedure involves the diazotization of 2-bromo-5-chloroaniline followed by reduction of the resulting diazonium salt.

Materials:

-

2-Bromo-5-chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Deionized Water

-

Ice

Procedure:

-

A solution of 2-bromo-5-chloroaniline (1.0 eq) in concentrated HCl and water is prepared in a flask and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl is prepared and cooled in an ice bath.

-

The cold diazonium salt solution is added slowly to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for 2 hours at room temperature.

-

The resulting precipitate of the hydrazine hydrochloride salt is collected by vacuum filtration and washed with a small amount of cold water.

-

The crude hydrochloride salt is suspended in water and basified with a 40% aqueous NaOH solution until a pH of 10-12 is reached.

-

The free hydrazine is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (2-bromo-5-chlorophenyl)hydrazine.

Step 2 & 3: Fischer Indole Synthesis of Ethyl 4-Bromo-7-chloro-1H-indole-2-carboxylate

This one-pot procedure combines the formation of the hydrazone and its subsequent acid-catalyzed cyclization.[2][3][4]

Materials:

-

(2-Bromo-5-chlorophenyl)hydrazine

-

Ethyl Pyruvate

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine

Procedure:

-

(2-Bromo-5-chlorophenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) are dissolved in ethanol.

-

A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for 2-4 hours. The formation of the hydrazone can be monitored by TLC.

-

After hydrazone formation is complete, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude hydrazone is added to polyphosphoric acid (PPA) preheated to 80-100 °C.

-

The mixture is stirred at this temperature for 1-2 hours until the cyclization is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with water, and then dissolved in ethyl acetate.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate.

Step 4: Synthesis of 4-Bromo-7-chloro-1H-indole

This final step involves the hydrolysis of the ester followed by decarboxylation.

Materials:

-

Ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Quinoline

-

Copper powder

Procedure:

-

Hydrolysis: The ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and a 10% aqueous solution of NaOH (5.0 eq). The mixture is heated to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

The ethanol is removed under reduced pressure, and the aqueous solution is cooled in an ice bath.

-

The solution is acidified with concentrated HCl to a pH of 2-3, resulting in the precipitation of 4-bromo-7-chloro-1H-indole-2-carboxylic acid.

-

The carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

Decarboxylation: The dried 4-bromo-7-chloro-1H-indole-2-carboxylic acid is mixed with quinoline and a catalytic amount of copper powder.

-

The mixture is heated to 200-230 °C until the evolution of CO₂ ceases.

-

The reaction mixture is cooled to room temperature and diluted with a larger volume of diethyl ether.

-

The ether solution is washed successively with 1M HCl to remove the quinoline, followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-Bromo-7-chloro-1H-indole as a solid.

Data Presentation

The following tables summarize the expected materials and physicochemical properties for the key compounds in this synthesis.

Table 1: Starting Materials and Reagents

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Bromo-5-chloroaniline | C₆H₅BrClN | 206.47 | Starting Material |

| (2-Bromo-5-chlorophenyl)hydrazine | C₆H₆BrClN₂ | 221.48 | Intermediate |

| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | Reagent |

| Ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate | C₁₁H₉BrClNO₂ | 318.55 | Intermediate |

| 4-Bromo-7-chloro-1H-indole | C₈H₅BrClN | 230.49 | Final Product |

Table 2: Physicochemical and Spectroscopic Data of 4-Bromo-7-chloro-1H-indole

| Property | Value |

| Molecular Formula | C₈H₅BrClN |

| Molecular Weight | 230.49 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | >97% (typical) |

| ¹H NMR (CDCl₃, δ) | Expected signals for aromatic and NH protons. |

| ¹³C NMR (CDCl₃, δ) | Expected signals for indole ring carbons. |

| Mass Spec (m/z) | [M]+ at ~229/231/233 (isotopic pattern for Br and Cl) |

Visualizations

The following diagrams illustrate the overall synthetic workflow and the key reaction mechanism.

References

Spectroscopic Data for 4-Bromo-7-chloro-1H-indole Remains Elusive in Public Domain

A comprehensive search of publicly available scientific databases and chemical supplier information has revealed a notable absence of detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Bromo-7-chloro-1H-indole. While the compound is commercially available, indicating its synthesis and basic characterization have likely been performed, detailed spectroscopic analysis, including assigned chemical shifts and coupling constants, is not readily accessible in published literature or technical data sheets.

This lack of specific data prevents the creation of a detailed technical guide as requested. To provide such a guide, access to either the raw spectral data or a peer-reviewed publication containing the full spectral assignment would be necessary.

For researchers and scientists requiring this information for drug development or other scientific endeavors, direct acquisition of the NMR spectra would be the most reliable path forward. This would involve purchasing the compound and performing ¹H and ¹³C NMR experiments.

General Experimental Protocol for NMR Spectroscopy of Indole Derivatives

For researchers who wish to acquire the necessary data, a general experimental protocol for the NMR analysis of a substituted indole, such as 4-Bromo-7-chloro-1H-indole, is outlined below.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid 4-Bromo-7-chloro-1H-indole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Typical acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

3. ¹³C NMR Spectroscopy:

-

Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument.

-

A wider spectral width (e.g., 200-220 ppm) is necessary.

-

A significantly larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Logical Workflow for Spectral Analysis

Below is a generalized workflow for the analysis of the NMR data once it has been acquired.

Caption: A logical workflow for the acquisition and analysis of NMR data.

In the absence of experimental data, computational methods can be employed to predict the ¹H and ¹³C NMR spectra of 4-Bromo-7-chloro-1H-indole. While these predictions can provide useful estimates, they are not a substitute for experimentally determined values.

Interpreting the Molecular Signature: A Spectroscopic Guide to 4-Bromo-7-chloro-1H-indole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic interpretation of 4-Bromo-7-chloro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery.[1] Due to its role as a versatile building block in the synthesis of more complex therapeutic agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount.[1] This document outlines the expected data from key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—and provides detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 4-Bromo-7-chloro-1H-indole based on established principles of spectroscopy and data from structurally related compounds. These values serve as a benchmark for researchers in the structural elucidation of this molecule.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.5 | br s | 1H | N-H (indole) |

| ~7.3 - 7.5 | d | 1H | Ar-H |

| ~7.1 - 7.3 | t | 1H | Ar-H |

| ~6.9 - 7.1 | d | 1H | Ar-H |

| ~6.5 - 6.7 | t | 1H | Ar-H |

Note: The precise chemical shifts and coupling constants for the aromatic protons will depend on the specific electronic environment created by the bromine and chlorine substituents.

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~135 - 138 | Quaternary | C (indole ring fusion) |

| ~128 - 132 | Quaternary | C (indole ring fusion) |

| ~125 - 128 | CH | Ar-CH |

| ~122 - 125 | CH | Ar-CH |

| ~115 - 120 | Quaternary | C-Br |

| ~112 - 116 | Quaternary | C-Cl |

| ~105 - 110 | CH | Ar-CH |

| ~100 - 105 | CH | Ar-CH |

Note: The chemical shifts are estimations and can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1600 - 1585 | Medium | Aromatic C=C Stretch |

| ~1500 - 1400 | Medium | Aromatic C=C Stretch |

| ~850 - 550 | Strong | C-Cl Stretch |

| ~690 - 515 | Strong | C-Br Stretch |

| Below 1000 | Medium-Strong | C-H out-of-plane bending |

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z Ratio | Relative Intensity | Assignment |

| 231/233/235 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |

| 202/204 | Medium | [M-HCN]⁺ |

| 152 | Medium | [M-Br]⁺ |

| 196 | Medium | [M-Cl]⁺ |

| 125 | Medium | [M-Br-HCN]⁺ |

| 161 | Medium | [M-Cl-HCN]⁺ |

Note: The isotopic pattern of the molecular ion is a key diagnostic feature due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 4-Bromo-7-chloro-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Bromo-7-chloro-1H-indole.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃.[2]

-

Temperature: 298 K.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Processing: Fourier transform, phase correction, and baseline correction. The spectrum is referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width: 0 to 160 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).[3]

-

Processing: Fourier transform, phase correction, and baseline correction. The spectrum is referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Thin Solid Film Method): [4]

-

Dissolve a small amount (1-2 mg) of 4-Bromo-7-chloro-1H-indole in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[4]

-

Drop the solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[4]

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.[5]

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[5]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[6]

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Preparation:

-

Prepare a dilute solution of 4-Bromo-7-chloro-1H-indole in a volatile organic solvent such as methanol or acetonitrile (approximately 10-100 µg/mL).[7]

-

If using a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

Scan Rate: 1-2 scans/second.

-

Introduction Method: Direct insertion probe or gas chromatography (GC-MS).

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine.[8]

-

Analyze the fragmentation pattern to identify characteristic losses of neutral fragments (e.g., HCN, Br, Cl).[9]

Logical Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for the structural elucidation of 4-Bromo-7-chloro-1H-indole using the spectroscopic data discussed.

Caption: Workflow for the spectroscopic interpretation and structural elucidation of 4-Bromo-7-chloro-1H-indole.

References

- 1. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]

- 2. emory.edu [emory.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthetic Landscape of 4-Bromo-7-chloro-1H-indole: A Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 4-bromo-7-chloro-1H-indole scaffold is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple points for diversification, enabling the synthesis of complex molecules with potential therapeutic applications. This technical guide provides an in-depth analysis of the fundamental reactivity of the 4-bromo-7-chloro-1H-indole ring system, offering insights into its behavior in key organic transformations. While specific literature on this exact di-halogenated indole is emerging, this guide consolidates information from analogous systems and fundamental principles of indole chemistry to provide a predictive framework for its synthetic utility.

Core Reactivity Profile

The reactivity of the 4-bromo-7-chloro-1H-indole ring is governed by the interplay of the electron-rich pyrrole ring and the halogen substituents on the benzene moiety. The indole nucleus is inherently reactive towards electrophiles, particularly at the C3 position. The nitrogen atom (N1) is a nucleophilic center and readily undergoes substitution. The bromo and chloro substituents at the C4 and C7 positions, respectively, are key handles for transition metal-catalyzed cross-coupling reactions.

Key Synthetic Transformations and Experimental Considerations

This section details the principal reactions applicable to the 4-bromo-7-chloro-1H-indole core, providing generalized experimental protocols based on established methodologies for similar substrates. Optimization of these protocols for the specific target molecule is recommended.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two distinct halogen atoms offers opportunities for selective and sequential cross-coupling reactions, a powerful strategy for building molecular complexity.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The relative reactivity of aryl halides in Suzuki couplings typically follows the order I > Br > OTf >> Cl.[1] This suggests that the C4-bromo position will be more reactive than the C7-chloro position, allowing for selective functionalization.

Table 1: Predicted Regioselectivity and Conditions for Suzuki-Miyaura Coupling

| Position | Halogen | Relative Reactivity | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

| C4 | Bromo | Higher | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O |

| C7 | Chloro | Lower | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald or Fuphos-type ligands | K₃PO₄, CsF | Toluene, Dioxane |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-7-chloro-1H-indole (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-7-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-chloro-1H-indole is a halogenated indole derivative that, like many substituted indoles, holds potential as a building block in the synthesis of complex organic molecules, including pharmaceutically active compounds.[1][2] A thorough understanding of its physicochemical properties, particularly its solubility in common solvents and its chemical stability, is paramount for its effective use in research and development, especially in the context of drug discovery and process chemistry.

Physicochemical Properties

A summary of the available physical and chemical properties for 4-Bromo-7-chloro-1H-indole is presented in Table 1.

Table 1: Physicochemical Properties of 4-Bromo-7-chloro-1H-indole

| Property | Value | Reference |

| CAS Number | 126811-30-1 | |

| Molecular Formula | C₈H₅BrClN | [3] |

| Molecular Weight | 230.49 g/mol | [3] |

| Appearance | Solid | |

| Boiling Point | 345.818 °C at 760 mmHg | [2][4] |

| Density | 1.773 g/cm³ | [2][4] |

| Flash Point | 162.945 °C | [2][4] |

| Storage | Sealed in a dry place at room temperature. | [2] |

Qualitative Solubility Prediction

Based on the structure of 4-Bromo-7-chloro-1H-indole, which features a moderately polar indole ring system and two halogen substituents, a qualitative prediction of its solubility in a range of common laboratory solvents can be made. These predictions, summarized in Table 2, should be confirmed by experimental determination.

Table 2: Predicted Qualitative Solubility of 4-Bromo-7-chloro-1H-indole

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Low | The molecule is largely non-polar despite the N-H group, making it poorly soluble in water. |

| Methanol | High | Moderate | The polar hydroxyl group of methanol can interact with the indole N-H group, but the overall non-polar character of the indole ring and halogens may limit high solubility. |

| Ethanol | High | Moderate | Similar to methanol, but its slightly lower polarity might slightly improve the dissolution of the non-polar parts of the molecule. |

| Acetone | Medium | High | Acetone's polarity is intermediate, making it a good candidate for dissolving compounds with both polar and non-polar features. |

| Dichloromethane (DCM) | Medium | High | A common solvent for many organic compounds, its polarity is suitable for dissolving halogenated aromatic systems. |

| Tetrahydrofuran (THF) | Medium | High | THF is a versatile solvent capable of dissolving a wide range of organic molecules. |

| Toluene | Low | Moderate to High | The aromatic nature of toluene can interact favorably with the indole ring system through π-π stacking.[5] |

| Hexanes | Low | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure.[5] |

Experimental Protocol for Quantitative Solubility Determination

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5] This protocol outlines the steps for its implementation.

I. Materials and Equipment

-

4-Bromo-7-chloro-1H-indole

-

Selected solvents (e.g., water, methanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

II. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Bromo-7-chloro-1H-indole to a series of vials. A visible excess of solid should remain at the end of the equilibration period.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.[5]

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.[5]

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC/LC-MS:

-

Prepare a series of standard solutions of 4-Bromo-7-chloro-1H-indole of known concentrations.

-

Analyze the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the HPLC or LC-MS system and record the peak area.

-

Using the calibration curve, determine the concentration of 4-Bromo-7-chloro-1H-indole in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Workflow for solubility determination.

Stability of 4-Bromo-7-chloro-1H-indole

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter. While specific stability data for 4-Bromo-7-chloro-1H-indole is not available, potential degradation pathways can be inferred from the general chemistry of indoles. The indole ring is susceptible to oxidation, and halogenated aromatic compounds can be sensitive to light.

Factors Affecting Stability

-

pH: The stability of the indole ring can be pH-dependent.

-

Light: Photodegradation is a common degradation pathway for many aromatic and halogenated compounds.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Oxidizing Agents: The electron-rich indole nucleus is susceptible to oxidation.

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are used to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

I. Materials and Equipment

-

4-Bromo-7-chloro-1H-indole

-

Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H₂O₂ (e.g., 3%)

-

High-purity water

-

Methanol or other suitable organic solvent

-

Vials

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC or LC-MS system with a photodiode array (PDA) detector

II. Procedure

-

Preparation of Stock Solution:

-

Prepare a stock solution of 4-Bromo-7-chloro-1H-indole in a suitable solvent (e.g., methanol) at a known concentration.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Stress: Store the solid compound and a solution of the compound in a temperature-controlled oven (e.g., at 60 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC or LC-MS method. The use of a PDA detector can help in assessing the purity of the main peak.

-

-

Data Evaluation:

-

Determine the percentage of degradation of 4-Bromo-7-chloro-1H-indole under each condition.

-

Identify and characterize any significant degradation products using techniques like mass spectrometry.

-

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

The indole nucleus is known to undergo certain degradation reactions. While the specific pathways for 4-Bromo-7-chloro-1H-indole need to be experimentally determined, some hypothetical routes can be proposed based on general indole chemistry. For instance, oxidation of the indole ring could lead to the formation of various oxidized species. The C2-C3 double bond is particularly susceptible to electrophilic attack and oxidation.

Caption: A potential degradation pathway.

Conclusion

While specific quantitative solubility and stability data for 4-Bromo-7-chloro-1H-indole are not currently available in published literature, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical parameters. A systematic approach, as outlined in the provided workflows, will enable the generation of reliable data essential for the successful application of this compound in organic synthesis and drug development programs. The qualitative predictions offered serve as a starting point for solvent selection and stability study design.

References

The Fischer Indole Synthesis: A Technical Guide to Di-Substituted Indoles for Drug Discovery

The Fischer indole synthesis, a classic reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2][3] Its robustness and versatility make it an indispensable tool in the synthesis of a wide array of biologically active compounds, particularly in the realm of drug development where the indole scaffold is a privileged structure.[2] This technical guide offers an in-depth exploration of the Fischer indole synthesis with a specific focus on the preparation of di-substituted indoles, tailored for researchers, scientists, and professionals in drug development.

Core Principles: The Reaction Mechanism

The Fischer indole synthesis is fundamentally an acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2] The reaction can be promoted by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃).[1]

The accepted mechanism proceeds through several key steps:

-

Hydrazone Formation: The initial step is the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[2]

-

Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to its enamine isomer.[1]

-

[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[4][4]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the cleavage of the N-N bond.[1]

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.[1]

-

Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring.[1]

References

The Leimgruber-Batcho Indole Synthesis: A Comprehensive Technical Guide for the Synthesis of Functionalized Indoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance in organic chemistry and drug discovery. The Leimgruber-Batcho indole synthesis has emerged as a powerful and widely adopted strategy for the preparation of a diverse array of functionalized indoles. This in-depth technical guide provides a comprehensive overview of the core principles of this reaction, including its mechanism, key experimental protocols, and a summary of quantitative data to aid in the design and execution of synthetic routes toward novel indole derivatives.

Introduction to the Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a two-step process that constructs the indole ring from readily available o-nitrotoluenes. The key strategic advantage of this method lies in its convergent nature and the mild conditions often employed, allowing for the synthesis of indoles with a wide range of substituents on the benzene ring. This method is a popular alternative to other classic indole syntheses, such as the Fischer indole synthesis, particularly when specific substitution patterns are desired.

The overall transformation involves two key steps:

-

Enamine Formation: The reaction of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-amino-o-nitrostyrene (an enamine).

-

Reductive Cyclization: The reduction of the nitro group of the enamine intermediate, which is immediately followed by cyclization and elimination of a secondary amine to afford the indole product.

Reaction Mechanism

The Leimgruber-Batcho synthesis proceeds through a well-established reaction mechanism, which is initiated by the enhanced acidity of the benzylic protons of the o-nitrotoluene due to the electron-withdrawing nature of the ortho-nitro group.

Caption: Reaction mechanism of the Leimgruber-Batcho indole synthesis.

The first step involves the deprotonation of the o-nitrotoluene at the benzylic position by a base, typically generated in situ from the formamide acetal. The resulting carbanion then attacks the electrophilic carbon of the formamide acetal, leading to the formation of the enamine intermediate with the elimination of methanol.[1] In the second step, the nitro group is reduced to an amine. This is followed by a spontaneous intramolecular cyclization of the newly formed aniline onto the enamine double bond. Subsequent elimination of the secondary amine (e.g., dimethylamine) from the resulting indoline intermediate yields the final indole product.[2]

Quantitative Data Summary

The Leimgruber-Batcho synthesis is compatible with a wide range of substituents on the starting o-nitrotoluene. The following tables summarize the yields for the synthesis of various functionalized indoles under different reaction conditions.

Table 1: Synthesis of Substituted Indoles via Leimgruber-Batcho Synthesis[3]

| Entry | o-Nitrotoluene Substituent | Enamine Formation Conditions | Reductive Cyclization Conditions | Product | Yield (%) |

| 1 | H | DMF-DMA, DMF, reflux | H₂, 10% Pd/C, Benzene | Indole | 82 |

| 2 | 4-MeO | DMF-DMA, DMF, reflux | H₂, 10% Pd/C, Benzene | 5-Methoxyindole | 85 |

| 3 | 5-MeO | DMF-DMA, DMF, reflux | H₂, 10% Pd/C, Benzene | 6-Methoxyindole | 78 |

| 4 | 4-Cl | DMF-DMA, DMF, reflux | H₂, Raney Ni, Benzene | 5-Chloroindole | 80 |

| 5 | 5-Cl | DMF-DMA, DMF, reflux | H₂, 10% Pd/C, Benzene | 6-Chloroindole | 90 |

| 6 | 4-CO₂Me | DMF-DMA, DMF, reflux | H₂, 10% Pd/C, Benzene | Indole-5-carboxylate | 88 |

| 7 | 5-CN | DMF-DMA, DMF, reflux | H₂, 10% Pd/C, THF | 6-Cyanoindole | 75 |

| 8 | 4,5-di-MeO | DMF-DMA, DMF, reflux | H₂, 10% Pd/C, Benzene | 5,6-Dimethoxyindole | 91 |

Table 2: Comparison of Reduction Methods for the Synthesis of Indole[3]

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂, 10% Pd/C | Benzene | 25 | 1.5 | 82 |

| 2 | H₂, Raney Ni | Benzene | 25 | 2 | 75 |

| 3 | Fe, AcOH | Acetic Acid | 110 | 1 | 65 |

| 4 | Na₂S₂O₄ | EtOH/H₂O | 80 | 3 | 60 |

| 5 | SnCl₂, HCl | EtOH | 80 | 2 | 55 |

| 6 | TiCl₃ | MeOH | 25 | 0.5 | 73 |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the Leimgruber-Batcho indole synthesis. These are generalized procedures and may require optimization for specific substrates.

General Procedure for Enamine Formation

Caption: General workflow for the formation of the enamine intermediate.

Materials:

-

Substituted o-nitrotoluene (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 - 1.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of the substituted o-nitrotoluene in anhydrous DMF, add DMF-DMA.

-

Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude enamine.

-

The crude enamine, which is often a red-colored solid or oil, can be purified by recrystallization or column chromatography, or used directly in the next step.

General Procedure for Reductive Cyclization

Caption: General workflow for the reductive cyclization to the indole.

Materials:

-

β-Amino-o-nitrostyrene (enamine) (1.0 eq)

-

10% Palladium on carbon (Pd/C) or Raney Nickel (5-10 mol%)

-

Solvent (e.g., Benzene, Tetrahydrofuran (THF), Ethanol)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the enamine in a suitable solvent in a hydrogenation vessel.

-

Add the catalyst (10% Pd/C or Raney Ni).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude indole by column chromatography or recrystallization.

Materials:

-

β-Amino-o-nitrostyrene (enamine) (1.0 eq)

-

Iron powder (Fe) (excess, e.g., 5-10 eq)

-

Glacial acetic acid (AcOH)

Procedure:

-

Suspend the enamine in glacial acetic acid.

-

Add iron powder in portions to the stirred suspension. An exothermic reaction may be observed.

-

Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and filter to remove the excess iron.

-

Pour the filtrate into ice-water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide).

-

Extract the aqueous layer with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude indole by column chromatography or recrystallization.

Conclusion

The Leimgruber-Batcho indole synthesis is a robust and versatile method for the preparation of a wide variety of functionalized indoles. Its operational simplicity, use of readily available starting materials, and tolerance of diverse functional groups have solidified its importance in both academic and industrial settings. This guide provides the essential technical information, including mechanistic insights, quantitative data, and detailed experimental protocols, to enable researchers to effectively apply this powerful synthetic tool in their own research and development endeavors.

References

Material Safety Data Sheet (MSDS) for 4-Bromo-7-chloro-1H-indole

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and hazardous properties of 4-Bromo-7-chloro-1H-indole. The information is compiled from available Material Safety Data Sheets (MSDS) to ensure safe laboratory and research practices.

Chemical Identification

| Identifier | Value |

| Product Name | 4-Bromo-7-chloro-1H-indole |

| Synonyms | 7-Chloro-4-bromo indole; 4-bromo-7-chloroindole[1] |

| CAS Number | 126811-30-1[2][3] |

| Molecular Formula | C₈H₅BrClN[2][3] |

| Molecular Weight | 230.49 g/mol [2] |

| Primary Use | Industrial and scientific research[1]; key intermediate in the production of pharmaceuticals[4]. |

Hazard Identification

This chemical is classified as hazardous. Researchers should handle it with caution, adhering to the safety protocols outlined in this guide.

GHS Classification:

-

Signal Word: Warning[3]

-

Hazard Statements: H302 (Harmful if swallowed)[3]

-

Pictogram: GHS07 (Exclamation mark)[3]

Potential Health Effects:

-

Inhalation: May cause respiratory irritation.[2]

-

Skin Contact: Potential for irritation.

-

Eye Contact: Potential for irritation.

-

Ingestion: Harmful if swallowed.[3]

It is important to note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[2]

Caption: GHS Hazard identification for 4-Bromo-7-chloro-1H-indole.

Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid[3] |

| Boiling Point | 345.818°C at 760 mmHg[1] |

| Purity | 97%[3] |

Note: Further data on properties such as melting point, density, and solubility are not consistently available across supplied safety data sheets.

Experimental Protocols

Detailed experimental protocols for the determination of toxicological and physical properties are not provided in the available MSDS. The toxicological data, where mentioned, was determined using Quantitative Structure Activity Relationship (QSAR) modeling.[2]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the chemical and ensure laboratory safety.

-

Handling:

-

Storage:

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-Bromo-7-chloro-1H-indole to minimize exposure.

Caption: Required Personal Protective Equipment (PPE).

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[1]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1][2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

Caption: Chemical spill response workflow.

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1][2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]

-

Specific Hazards: Hazardous decomposition products include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2]

Toxicological and Ecological Information

A significant portion of the toxicological and ecological data for 4-Bromo-7-chloro-1H-indole is not available.

| Data Point | Result |

| Acute Toxicity | No data available[2] |

| Skin Corrosion/Irritation | No data available[2] |

| Serious Eye Damage/Irritation | No data available[2] |

| Respiratory or Skin Sensitization | Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[2] |

| Germ Cell Mutagenicity | No data available[2] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[2] |

| Reproductive Toxicity | No data available[2] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available[2] |

| Aspiration Hazard | No data available[2] |

| Toxicity to Aquatic Life | No data available[1][2] |

| Persistence and Degradability | No data available[1][2] |

| Bioaccumulative Potential | No data available[1][2] |

| Mobility in Soil | No data available[1][2] |

Disposal Considerations

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[2] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

Disclaimer: This document is intended as a technical guide for informational purposes only and is based on publicly available Safety Data Sheets. It is not a substitute for a formal risk assessment. Users should always consult the original MSDS/SDS from the supplier before handling the chemical and ensure that they are trained in proper laboratory procedures.

References

The Synthetic Keystone: 4-Bromo-7-chloro-1H-indole and its Potential in Drug Discovery

For Immediate Release

Shanghai, China – December 29, 2025 – While direct biological activities of the specific compound 4-Bromo-7-chloro-1H-indole remain largely undocumented in publicly available scientific literature, its significance lies in its role as a crucial synthetic intermediate for the development of novel therapeutic agents. This technical guide explores the potential biological activities of derivatives of 4-Bromo-7-chloro-1H-indole by examining the established bioactivities of the broader class of halogenated indoles. The indole scaffold, a privileged structure in medicinal chemistry, is a core component of numerous natural products and pharmaceuticals. The strategic placement of halogen atoms, such as bromine and chlorine, on the indole ring can significantly modulate the physicochemical properties and biological activities of the resulting molecules.

The Role of Halogenation in Modulating Biological Activity

The introduction of bromine and chlorine atoms to the indole nucleus at positions 4 and 7 is a key design element in medicinal chemistry. These substitutions can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic halogenation makes 4-Bromo-7-chloro-1H-indole a valuable building block for creating libraries of diverse compounds for biological screening.

Anticipated Biological Activities of 4-Bromo-7-chloro-1H-indole Derivatives

Based on extensive research into analogous halogenated indole compounds, derivatives of 4-Bromo-7-chloro-1H-indole are anticipated to exhibit a range of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Potential

Halogenated indoles have demonstrated significant promise as antimicrobial agents. Studies on various bromo- and chloro-substituted indoles have revealed their ability to inhibit the growth of pathogenic bacteria and disrupt biofilm formation. For instance, research on chloroindoles has shown efficacy against Vibrio parahaemolyticus, a common cause of seafood-borne gastroenteritis. The presence of halogens at positions 4 and 5 of the indole ring has been identified as being essential for potent antibacterial activity.[1] While specific data for the 4-bromo-7-chloro substitution pattern is not available, it is a reasonable hypothesis that derivatives could possess similar or enhanced antimicrobial effects.

Table 1: Illustrative Antimicrobial Activity of Halogenated Indoles

| Compound | Target Organism | Activity Metric | Value |

| 4-chloroindole | Vibrio parahaemolyticus | MIC | 50 µg/mL[1] |

| 5-bromoindole | Vibrio parahaemolyticus | MIC | 50 µg/mL[1] |

| 7-chloroindole | Vibrio parahaemolyticus | MIC | 200 µg/mL[1] |

Note: This table presents data for related compounds to illustrate the potential of the 4-Bromo-7-chloro-1H-indole scaffold. MIC = Minimum Inhibitory Concentration.

The MIC of a compound is typically determined using the broth microdilution method. A standardized suspension of the target bacterium is added to wells of a microtiter plate containing serial dilutions of the test compound. The plate is incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Potential

The indole nucleus is a common feature in many anticancer agents. Halogenation can enhance the anticancer activity of indole derivatives by influencing their interaction with key cellular targets such as kinases and tubulin. While no direct anticancer data for 4-Bromo-7-chloro-1H-indole is available, the broader class of halogenated indoles has shown promise in this area. For example, certain bromo-indole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Synthetic Utility and Future Directions

The primary value of 4-Bromo-7-chloro-1H-indole lies in its versatility as a synthetic precursor. The bromine atom at position 4 and the chlorine atom at position 7 provide orthogonal handles for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in modern drug discovery. This allows for the systematic modification of the indole core to generate a diverse range of novel molecules with potentially unique biological activities.

The logical workflow for leveraging this intermediate in a drug discovery program is outlined below.

Caption: Drug discovery workflow starting from 4-Bromo-7-chloro-1H-indole.

Conclusion

While 4-Bromo-7-chloro-1H-indole itself is not currently recognized for specific biological activities, its true potential resides in its role as a highly valuable and versatile building block in medicinal chemistry. The established antimicrobial and anticancer activities of other halogenated indoles provide a strong rationale for the synthesis and evaluation of novel derivatives based on this scaffold. Future research efforts focused on the chemical elaboration of 4-Bromo-7-chloro-1H-indole are warranted and hold the promise of yielding new and effective therapeutic agents. Researchers in drug discovery are encouraged to explore the synthetic possibilities offered by this promising intermediate.

References

Methodological & Application

Application Notes and Protocols: 4-Bromo-7-chloro-1H-indole as a Synthetic Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-7-chloro-1H-indole as a versatile synthetic intermediate in the discovery and development of novel therapeutic agents. The unique substitution pattern of this halogenated indole scaffold offers strategic advantages for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors.

Introduction

4-Bromo-7-chloro-1H-indole is a valuable heterocyclic building block in medicinal chemistry.[1] Its di-halogenated structure provides two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide variety of aryl and heteroaryl substituents. The chlorine atom at the 7-position can also be functionalized or can serve to modulate the electronic properties and metabolic stability of the final compound.